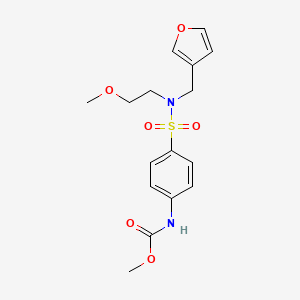
methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a biomarker for hypoxic tumors. In
Wissenschaftliche Forschungsanwendungen
Prodrug Applications in Antifungal Activity
Rahmathullah et al. (1999) explored the synthesis of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan, investigating their efficacy as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. This study highlights the potential application of carbamate derivatives in enhancing the therapeutic index of antifungal agents, showcasing the versatility of carbamate chemistry in medicinal applications. Compounds demonstrated varied efficacy, with specific carbamates showing enhanced activity and reduced toxicity compared to the parent compound, illustrating the potential of carbamate modifications in drug development (Rahmathullah et al., 1999).
Modifications and Metabolic Pathways
Knaak (1971) reviewed the modifications and metabolic pathways of methylcarbamate insecticides, which undergo processes such as hydrolysis, oxidation, dealkylation, and conjugation in biological systems to form metabolites with similar or identical structures. This research underscores the environmental and toxicological significance of carbamates, contributing to our understanding of their behavior in various biological contexts. The study provides a foundational knowledge base for investigating the environmental impact and metabolic fate of new carbamate derivatives (Knaak, 1971).
Synthetic Applications in Organic Chemistry
Velikorodov et al. (2008) demonstrated the synthesis of carbamate derivatives of coumarin and chromene, showcasing the utility of carbamates in organic synthesis for creating heterocyclic compounds with potential pharmaceutical applications. This work exemplifies the role of carbamates as versatile intermediates in the synthesis of complex organic molecules, offering pathways to novel compounds with diverse biological activities (Velikorodov et al., 2008).
Development of Antiprotozoal Agents
Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a compound structurally analogous to the subject of this query, demonstrating significant antiprotozoal activity. This highlights the potential of carbamate derivatives in the development of new treatments for protozoal infections, further illustrating the broad applicability of carbamate chemistry in addressing global health challenges (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
methyl N-[4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-22-10-8-18(11-13-7-9-24-12-13)25(20,21)15-5-3-14(4-6-15)17-16(19)23-2/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJBCKOOEKZUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754547.png)
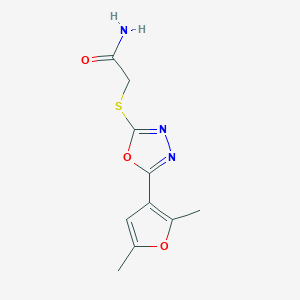
![2-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B2754549.png)
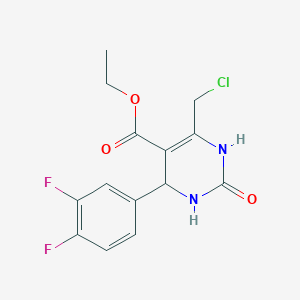
![1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene](/img/structure/B2754551.png)
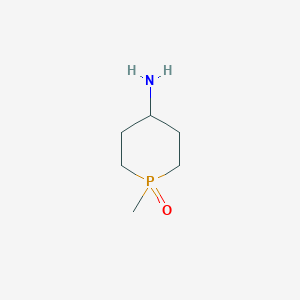
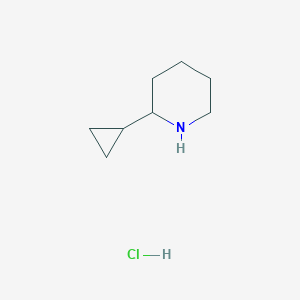

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2754559.png)
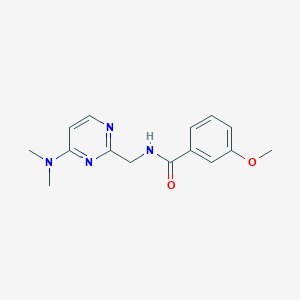
![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)
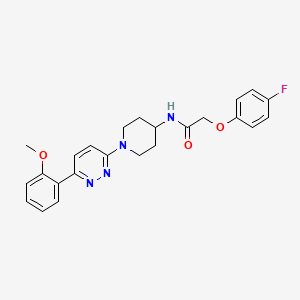
![6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2754565.png)
